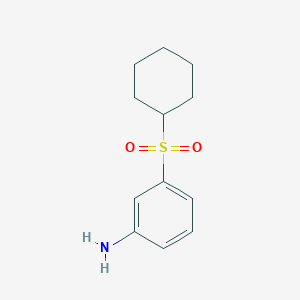

3-(Cyclohexanesulfonyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADJWEUNBYTMSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601299111 | |

| Record name | 3-(Cyclohexylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80213-38-3 | |

| Record name | 3-(Cyclohexylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80213-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclohexylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Cyclohexanesulfonyl Aniline

Established Synthetic Routes and Reaction Pathways

Traditional methods for synthesizing sulfonamides have been well-documented and are widely employed in both academic and industrial laboratories. These routes are generally reliable and provide good yields, though they may sometimes require harsh reaction conditions.

Direct sulfonylation methods aim to form the C-S bond between the aromatic ring and the sulfonyl group in a single step. One prominent modern example involves the reaction of aniline (B41778) derivatives with sulfinate salts. While historically challenging, recent advances, particularly in photocatalysis, have made this a viable and mild route. rsc.orgnih.govnih.gov

A plausible reaction for the synthesis of 3-(Cyclohexanesulfonyl)aniline would involve the direct sulfonylation of aniline using a cyclohexylsulfinate salt. The reaction is typically mediated by a photoredox catalyst under visible light irradiation. researchgate.netfrontiersin.org The key features of this method are the use of bench-stable sulfinate salts and readily available aniline derivatives as coupling partners. rsc.orgnih.gov The mechanism is thought to proceed via the generation of a sulfonyl radical from the sulfinate salt, which then reacts with the aniline derivative. nih.gov

| Reactants | Reagents & Conditions | Product | Key Features |

| Aniline, Cyclohexylsulfinate Salt | Photoredox catalyst (e.g., Iridium complex), Oxidant (e.g., K₂S₂O₈), Acid additive (e.g., TFA), Blue LED irradiation | This compound | Mild reaction conditions; good functional group tolerance. nih.govresearchgate.net |

This table represents a generalized approach based on modern direct sulfonylation methods.

The most conventional and widely used method for preparing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. sci-hub.se In the context of this compound, this would involve the coupling of 3-aminoaniline (m-phenylenediamine) or, more likely, a protected aniline derivative, with cyclohexanesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com

Traditional protocols often use organic bases like pyridine (B92270) in organic solvents. However, greener alternatives using inorganic bases such as sodium carbonate in aqueous media have been developed, offering excellent yields and simplified product isolation through filtration. mdpi.comrsc.org

| Reactants | Reagents & Conditions | Product | Reaction Type |

| Aniline | Cyclohexanesulfonyl Chloride, Base (e.g., Pyridine, Na₂CO₃) | This compound | Nucleophilic Acyl Substitution |

This table outlines the classical Schotten-Baumann type reaction for sulfonamide formation.

The reaction kinetics of aromatic sulfonyl chlorides with anilines have been studied in various solvents, indicating that solvent polarity and hydrogen-bonding capability can significantly influence the reaction rate. researchgate.net

Multi-step synthesis provides a strategic approach to construct complex molecules from simple, readily available starting materials. savemyexams.comlibretexts.org For this compound, a retrosynthetic analysis suggests several potential multi-step pathways. A common strategy involves introducing the sulfonyl group onto an aromatic ring that already contains a precursor to the amine functionality, such as a nitro group. libretexts.org

A logical sequence would be:

Sulfonylation of Nitrobenzene (B124822) : Reaction of nitrobenzene with cyclohexanesulfonyl chloride under Friedel-Crafts conditions. The nitro group is a meta-director, which would orient the incoming cyclohexanesulfonyl group to the desired position 3.

Reduction of the Nitro Group : The resulting 1-(cyclohexanesulfonyl)-3-nitrobenzene is then subjected to reduction to convert the nitro group into the primary amine, yielding the final product, this compound. Common reducing agents for this transformation include tin(II) chloride, catalytic hydrogenation, or iron in acidic media.

This approach circumvents issues related to the reactivity of the aniline nitrogen during the sulfonylation step. libretexts.org Designing such reaction pathways requires a thorough understanding of how different functional groups interconvert. savemyexams.comlittleflowercollege.edu.in

Novel and Sustainable Synthetic Methodologies

Recent research has focused on developing more environmentally friendly and efficient synthetic methods, aligning with the principles of green chemistry.

Green chemistry principles are increasingly being applied to sulfonamide synthesis to minimize environmental impact. sci-hub.se Key strategies include:

Solvent Selection : Utilizing water as a green solvent for the coupling of amines and sulfonyl chlorides has been shown to be highly effective. mdpi.comrsc.org This approach often simplifies workup procedures, as the product can be isolated by simple filtration. mdpi.com

Solvent-Free Reactions : Mechanochemistry, using a ball mill for the reaction, offers a solvent-free alternative for synthesizing sulfonamides. rsc.org This method can involve a one-pot, two-step procedure starting from disulfides to generate the sulfonyl chloride in situ, followed by amination. rsc.org

Atom Economy : While traditional methods using sulfonyl chlorides have good atom economy, newer methods strive to improve it further. For instance, some catalytic approaches may generate fewer byproducts. frontiersin.org

| Green Strategy | Description | Example Application | Reference |

| Aqueous Media | Using water as the reaction solvent with an inorganic base. | Coupling of aniline with cyclohexanesulfonyl chloride in water with Na₂CO₃. | mdpi.comrsc.org |

| Mechanochemistry | Solvent-free reaction in a ball mill. | In situ generation of sulfonyl chloride from disulfide and subsequent amination. | rsc.org |

| Ultrasound/Microwave | Use of alternative energy sources to accelerate reactions. | Ultrasound-assisted or microwave synthesis in water has been used for other sulfonamides. | nih.gov |

Catalytic methods offer powerful and efficient routes to sulfonamides, often under mild conditions with high functional group tolerance.

Photoredox Catalysis : As mentioned in section 2.1.1, visible-light photoredox catalysis has emerged as a state-of-the-art method for the direct sulfonylation of anilines with sulfinate salts. rsc.orgnih.gov This metal-free or metal-catalyzed (e.g., Iridium, Ruthenium) approach avoids the need for pre-functionalized starting materials and harsh reagents. nih.govfrontiersin.org Recent developments have also explored the use of sulfonyl fluorides as stable sulfonylation reagents under photocatalytic conditions. frontiersin.orgfrontiersin.orgfrontiersin.org

Metal-Catalyzed Coupling : Transition metal catalysis, particularly with palladium, copper, and nickel, provides versatile platforms for C-S bond formation. organic-chemistry.orgthieme-connect.com One-pot procedures have been developed where an aryl halide (e.g., 3-iodoaniline) can be coupled with a sulfur dioxide surrogate, such as DABSO (DABCO-bis(sulfur dioxide)), and an amine to form sulfonamides. organic-chemistry.org These methods benefit from the broad availability of aryl halides and boronic acids as starting materials. thieme-connect.com

| Catalytic Method | Catalyst | Reactants | Key Advantages |

| Photoredox Catalysis | Iridium or Ruthenium complexes, Organic Dyes (e.g., Eosin Y) | Aniline derivative, Sulfinate salt or Sulfonyl fluoride | Mild conditions, High functional group tolerance, Late-stage functionalization potential. nih.govthieme-connect.com |

| Metal-Catalyzed Coupling | Palladium, Copper, Nickel | Aryl halide/boronic acid, SO₂ surrogate (e.g., DABSO), Amine | Broad substrate scope, One-pot procedures available. organic-chemistry.orgthieme-connect.com |

These novel catalytic systems represent the forefront of synthetic chemistry, enabling the construction of molecules like this compound with greater efficiency and sustainability.

Flow Chemistry and Continuous Processing Techniques

The transition from traditional batch production to continuous flow chemistry represents a significant advancement in the synthesis of fine chemicals, including sulfonamides like this compound. unito.it Continuous processing offers numerous advantages, such as superior heat and mass transfer, enhanced safety profiles, improved reproducibility, and the potential for automation and seamless integration of multiple synthetic steps. unito.itallfordrugs.comumontreal.ca

The key components of a flow synthesis setup for this compound would include:

Reagent Delivery: Precision pumps to deliver solutions of the aniline precursor and cyclohexanesulfonyl chloride at controlled flow rates.

Mixing: A micro-mixer to ensure rapid and efficient mixing of the reactant streams before they enter the reactor.

Reactor Module: A heated or cooled tube or microreactor (often made of PFA, glass, or stainless steel) where the reaction occurs. The residence time, which is crucial for reaction completion, is precisely controlled by the reactor volume and the total flow rate. beilstein-journals.org

In-line Analysis: Integration of in-line analytical techniques, such as IR or UV-Vis spectroscopy, can allow for real-time monitoring of the reaction conversion. beilstein-journals.org

Quenching and Work-up: The product stream can be continuously mixed with a quenching agent or directed into a liquid-liquid separator for initial purification.

Flow chemistry is particularly advantageous for sulfonylation reactions, which can be exothermic. The high surface-area-to-volume ratio of flow reactors allows for efficient dissipation of heat, preventing the formation of hotspots and reducing the likelihood of side reactions or product degradation. europa.eu This level of control is often difficult to achieve in large-scale batch reactors. europa.eu

Optimization of Reaction Conditions and Process Development

The development of a robust and efficient process for manufacturing this compound hinges on the careful optimization of various reaction parameters. This involves a systematic study to identify conditions that maximize yield and selectivity while minimizing impurities and environmental impact.

Yield Enhancement and Selectivity Control

Achieving high yield and selectivity is a primary goal in the synthesis of this compound. Selectivity is particularly important to ensure the formation of the meta-substituted isomer over potential ortho- and para-isomers and to prevent di-substitution.

Key parameters that are typically optimized include:

Stoichiometry: The molar ratio of the aniline precursor to the sulfonylating agent is critical. A slight excess of one reactant may be used to drive the reaction to completion, but a large excess can lead to the formation of by-products and increase purification challenges.

Temperature: Reaction temperature significantly influences the reaction rate. While higher temperatures can accelerate the reaction, they can also promote the formation of degradation products or undesired isomers. Optimization studies aim to find the ideal temperature that balances reaction speed with selectivity. nih.gov

Solvent: The choice of solvent can affect reactant solubility, reaction rate, and even product selectivity. Solvents like dichloromethane, tetrahydrofuran, or pyridine are often used for sulfonylation reactions. sorbonne-universite.fr

Base: In many cases, a base (e.g., pyridine, triethylamine, or an inorganic base like cesium carbonate) is required to neutralize the HCl generated during the reaction. mmu.ac.uk The nature and amount of the base can influence the reaction outcome.

Residence Time (in Flow Chemistry): In a continuous flow system, the residence time within the reactor is a key parameter. Longer residence times can lead to higher conversion but may also increase the formation of by-products. beilstein-journals.org A "volcano" plot, where yield initially increases with residence time and then decreases, is often observed, indicating an optimal reaction time. nih.gov

The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound, demonstrating how systematic variation of parameters can lead to enhanced yield and selectivity.

| Entry | Temperature (°C) | Solvent | Base (Equivalents) | Residence Time (min) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| 1 | 25 | DCM | Pyridine (1.1) | 20 | 65 | 92 |

| 2 | 40 | DCM | Pyridine (1.1) | 20 | 78 | 94 |

| 3 | 60 | DCM | Pyridine (1.1) | 20 | 85 | 90 |

| 4 | 40 | THF | Pyridine (1.1) | 20 | 82 | 95 |

| 5 | 40 | THF | Et3N (1.2) | 20 | 80 | 93 |

| 6 | 40 | THF | Pyridine (1.1) | 10 | 75 | 96 |

| 7 (Optimized) | 40 | THF | Pyridine (1.1) | 15 | 88 | 97 |

Impurity Profiling and Purification Strategies

Impurity profiling is the systematic process of detecting, identifying, and quantifying all potential impurities in a drug substance or fine chemical. researchgate.netresearchgate.net This is a critical activity throughout process development to ensure the quality, safety, and consistency of the final product. lcms.cz According to regulatory guidelines, impurities present above a certain threshold (typically 0.1%) must be identified and quantified. researchgate.net

Potential impurities in the synthesis of this compound can originate from starting materials, intermediates, side reactions, or degradation. These may include:

Starting Materials: Unreacted 3-nitroaniline (B104315) (if used as a precursor) or 3-aminoaniline, and cyclohexanesulfonyl chloride.

Regioisomers: 2-(Cyclohexanesulfonyl)aniline and 4-(Cyclohexanesulfonyl)aniline, if the starting material is not exclusively meta-directing or if reaction conditions allow for isomerization.

Over-reacted Products: N,N-bis(cyclohexanesulfonyl)aniline.

By-products: Impurities arising from the decomposition of reactants or reaction with the solvent.

Residual Solvents and Reagents: Traces of solvents, bases, or catalysts used in the synthesis. researchgate.net

A combination of chromatographic and spectroscopic techniques is employed for impurity profiling. nih.gov High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the primary tool for separating and identifying non-volatile organic impurities. lcms.cz Gas Chromatography (GC) is used for volatile impurities and residual solvents.

Once impurities are identified, appropriate purification strategies are developed. Common methods include:

Recrystallization: A highly effective method for purifying solid compounds, which relies on the differential solubility of the product and impurities in a given solvent system.

Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase, widely used for purification at both lab and process scales. rsc.org

Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their solubility and acid-base properties.

The following table summarizes potential impurities and the analytical and purification methods used to control them.

| Impurity Name | Potential Origin | Detection Method | Purification/Removal Strategy |

|---|---|---|---|

| 3-Aminoaniline | Unreacted starting material | HPLC, LC-MS | Column Chromatography, Recrystallization |

| Cyclohexanesulfonyl chloride | Unreacted reagent | HPLC, GC-MS (after derivatization) | Aqueous wash/extraction, Column Chromatography |

| 4-(Cyclohexanesulfonyl)aniline | Side reaction (regioisomer) | HPLC, LC-MS | Recrystallization, Preparative HPLC |

| N,N-bis(cyclohexanesulfonyl)aniline | Over-reaction | HPLC, LC-MS | Column Chromatography |

| Pyridine | Residual base | GC, HPLC | Aqueous wash (acidic), Evaporation |

Chemical Reactivity and Mechanistic Investigations of 3 Cyclohexanesulfonyl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule is a key determinant of its reactivity, particularly in electrophilic aromatic substitution and reactions involving the amino group.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The amino group (-NH₂) of the aniline moiety is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.combyjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. byjus.comwikipedia.org This enhanced nucleophilicity makes the ring more susceptible to attack by electrophiles. orgosolver.com

However, the cyclohexanesulfonyl group (-SO₂-C₆H₁₁) at the meta position is a deactivating group. wikipedia.orgmasterorganicchemistry.com It withdraws electron density from the aromatic ring through its inductive effect (-I effect), making the ring less reactive towards electrophiles compared to unsubstituted aniline. masterorganicchemistry.comlibretexts.org

The interplay between the activating amino group and the deactivating cyclohexanesulfonyl group governs the regioselectivity of EAS reactions. The strong ortho, para-directing influence of the amino group typically dominates. Therefore, incoming electrophiles are expected to preferentially substitute at the positions ortho and para to the amino group (positions 2, 4, and 6).

It is important to note that under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acid), the amino group can be protonated to form the anilinium ion (-NH₃⁺). chemistrysteps.combyjus.com This protonated group is strongly deactivating and a meta-director. chemistrysteps.comwikipedia.org In such cases, the directing effects of both the anilinium and the cyclohexanesulfonyl groups would align to favor substitution at the meta position relative to the original amino group (position 5).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-(Cyclohexanesulfonyl)aniline

| Reaction Condition | Directing Effect of -NH₂ | Directing Effect of -SO₂-C₆H₁₁ | Predicted Major Product(s) |

| Neutral/Mildly Acidic | ortho, para-directing (activating) | meta-directing (deactivating) | 2-, 4-, and 6-substituted isomers |

| Strongly Acidic | meta-directing (deactivating, as -NH₃⁺) | meta-directing (deactivating) | 5-substituted isomer |

Nucleophilic Reactions Involving the Amino Group

The amino group of this compound can act as a nucleophile, participating in reactions with various electrophiles.

Acylation: The amino group can react with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with cyclohexanesulfonyl chloride would yield N-(3-(cyclohexanesulfonyl)phenyl)cyclohexanesulfonamide. This type of reaction is often used to protect the amino group or to synthesize new derivatives. unibas.it

Alkylation: The amino group can also undergo alkylation, although over-alkylation to form secondary and tertiary amines can be an issue.

Diazotization: Like other primary anilines, this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions.

Nucleophilic Aromatic Substitution: While the aniline ring itself is electron-rich and generally unreactive towards nucleophiles, derivatives of this compound could potentially participate in nucleophilic aromatic substitution (NAS) under specific conditions. masterorganicchemistry.com For NAS to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, and a good leaving group must be present. masterorganicchemistry.com The cyclohexanesulfonyl group does provide some electron withdrawal, but additional activating groups would likely be necessary for this type of reaction to be efficient.

Rearrangement Reactions (e.g., Hofmann–Martius rearrangement, if applicable to N-substituted derivatives)

The Hofmann–Martius rearrangement involves the thermal or acid-catalyzed rearrangement of N-alkylated or N-acylated anilines to the corresponding ortho- and para-substituted anilines. wiley-vch.de If N-substituted derivatives of this compound were prepared, they could potentially undergo this rearrangement. The reaction proceeds via an intermolecular mechanism where the N-substituent is cleaved and then reattaches to the aromatic ring at the ortho or para position through an electrophilic aromatic substitution pathway. wiley-vch.de

Another relevant rearrangement is the rearrangement of arylsulfamates. If the amino group of this compound were to be sulfamated, the resulting N-aryl sulfamate (B1201201) could potentially rearrange to the corresponding para-aminobenzenesulfonic acid derivative under thermal or acidic conditions. nih.gov This rearrangement is believed to proceed through an intermolecular mechanism involving desulfonation-sulfonation. nih.gov

Reactivity of the Cyclohexanesulfonyl Group

Stability and Transformations of the Sulfonyl Moiety

The sulfonyl group (–SO₂–) is generally a stable functional group. The sulfur atom is in its highest oxidation state (+6) and is resistant to further oxidation. Reduction of the sulfonyl group is possible but typically requires strong reducing agents.

Transformations involving the cyclohexanesulfonyl group itself are less common than reactions on the aniline ring. However, under certain conditions, cleavage of the carbon-sulfur bond could occur, although this is generally a difficult process.

Role in Modulating Aromatic Reactivity

The primary role of the cyclohexanesulfonyl group is to modulate the reactivity of the aniline ring. As mentioned previously, it acts as a deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. wikipedia.orgmasterorganicchemistry.comlibretexts.org This deactivation makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to aniline itself.

The steric bulk of the cyclohexyl group attached to the sulfonyl moiety can also influence reactivity. While the sulfonyl group is at the meta position relative to the amino group, its size could potentially hinder the approach of reactants to the adjacent positions on the aromatic ring, although this effect is likely to be less significant than its electronic influence.

Mechanistic Elucidation of Key Transformations

Understanding the precise mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and synthesizing new derivatives. This involves studying reaction rates, identifying transient species like intermediates and transition states, and tracing the path of atoms throughout a reaction.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to elucidating reaction mechanisms by providing quantitative data on how reaction conditions affect the rate of a chemical transformation. libretexts.org For aniline derivatives, reaction rates are often determined by monitoring the change in concentration of reactants or products over time using techniques like spectroscopy. nih.gov

The rate of a reaction can be expressed by a rate law, which mathematically relates the reaction rate to the concentration of the reactants. libretexts.org For example, in reactions involving anilines, the rate can be influenced by the concentration of the aniline itself, the other reactants, and any catalysts present. nih.govuni.edu The reaction order, which describes how the rate depends on the concentration of each reactant, can be determined by systematically varying the initial concentrations and observing the effect on the initial reaction rate. nih.gov

Table 1: General Methods for Reaction Rate Determination

| Method | Description |

|---|---|

| Spectroscopic Monitoring | Changes in the concentration of reactants or products that absorb light (e.g., UV-Vis, NMR) are measured over time. nih.gov |

| Chromatographic Analysis | Aliquots of the reaction mixture are taken at different times and analyzed by techniques like GC or HPLC to determine the concentration of components. |

| Initial Rates Method | The instantaneous rate at the beginning of the reaction is measured for different initial concentrations of reactants to determine the reaction order. nih.gov |

Factors such as temperature also significantly impact reaction rates. The Arrhenius equation describes this relationship, where the rate constant increases exponentially with temperature. edu.krd Thermodynamic parameters like the energy of activation (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be derived from temperature-dependent kinetic studies, offering deeper insights into the energy profile of the reaction. edu.krd For instance, a negative entropy of activation might suggest an associative mechanism where the transition state is more ordered than the reactants.

Identification of Intermediates and Transition States

A key aspect of mechanistic elucidation is the identification of intermediates—species that are formed and consumed during a reaction but are not the final products. dbatu.ac.indalalinstitute.com These transient species often exist in a local energy minimum along the reaction coordinate. youtube.com In contrast, a transition state represents the highest energy point along the reaction pathway and cannot be isolated. youtube.com

Several methods are employed to detect and characterize reaction intermediates:

Spectroscopic Detection: Techniques like NMR, IR, and Raman spectroscopy can sometimes directly observe intermediates in the reaction mixture, provided their concentration is sufficient. dbatu.ac.in

Isolation: If an intermediate is stable enough, it might be isolated by stopping the reaction early or by using milder reaction conditions. dbatu.ac.indalalinstitute.com

Trapping Experiments: An intermediate can be "trapped" by adding a substance that reacts specifically with it, leading to a stable, identifiable product. dbatu.ac.in For example, the presence of a benzyne (B1209423) intermediate can be confirmed by trapping it with a diene in a Diels-Alder reaction. dbatu.ac.in

For reactions involving anilines, intermediates can include protonated species, N-substituted derivatives, or radical cations, depending on the reaction type. openaccessjournals.commdpi.com For example, in the acid-catalyzed reaction of aniline with formaldehyde, protonated intermediates like N-methylenebenzeneaminium have been proposed. mdpi.com In electrophilic aromatic substitution reactions, a common intermediate is the sigma complex (or arenium ion), where the electrophile has added to the benzene ring, temporarily disrupting its aromaticity.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the movement of atoms through a reaction, providing definitive evidence for proposed mechanisms. dbatu.ac.in By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N), chemists can follow the label's position in the products.

This method is particularly useful for distinguishing between different possible reaction pathways. For example, in a rearrangement reaction, isotopic labeling can determine whether a specific bond is broken and reformed. dalalinstitute.com The use of ¹²C₆ and ¹³C₆ aniline has been demonstrated in quantitative glycomics to label N-linked oligosaccharides, showcasing the utility of isotopically labeled anilines in complex biological systems. nih.gov

Another application is the kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution. A significant KIE is often observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. This provides strong evidence for which bonds are cleaved in the slowest step of the mechanism. For instance, studying the decomposition of formic acid on a palladium surface using isotopic substitution helped identify two key intermediates and their respective reaction pathways. rsc.org

While specific isotopic labeling studies on this compound are not readily found, the principles would apply to investigations of its reactions, such as tracing the fate of the aniline nitrogen or specific hydrogens on the aromatic ring during a substitution reaction.

Derivatization and Analog Development Based on 3 Cyclohexanesulfonyl Aniline Scaffold

Design Principles for Structural Analogs and Homologs

The design of structural analogs and homologs of 3-(Cyclohexanesulfonyl)aniline is guided by established principles of medicinal and materials chemistry. The goal is to systematically alter the molecule's physicochemical properties, such as steric profile, electronic distribution, and hydrogen bonding capacity.

Key design strategies include:

Homologation: The extension of alkyl chains, for example, by substituting the cyclohexane (B81311) ring with a cycloheptyl or cyclopentyl group, can be used to probe the impact of size and lipophilicity on the molecule's interactions.

Conformational Restriction: Introducing rigid elements, such as double bonds within the cyclohexane ring or fusing it to another ring system, can lock the molecule into specific conformations. This is crucial for understanding how its three-dimensional shape influences reactivity.

Modulation of Electronics: The introduction of electron-donating or electron-withdrawing groups on the aromatic ring can systematically alter the pKa of the aniline (B41778) nitrogen and the electron density across the molecule, thereby influencing its reactivity in subsequent chemical transformations.

Synthesis of N-Substituted Aniline Derivatives

The primary amine of the aniline moiety is a prime site for derivatization, allowing for the introduction of a wide array of functional groups. Standard synthetic methodologies for amine functionalization can be readily applied to the this compound scaffold.

Common N-substitution reactions include:

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups via nucleophilic substitution reactions with alkyl halides or through metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

N-Acylation: Reaction with acyl chlorides or anhydrides to form amide derivatives. This transformation changes the amine from a basic functional group to a neutral, planar amide, significantly altering its electronic and steric properties.

Reductive Amination: A two-step or one-pot reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

Heterocycle Formation: The amine can serve as a nucleophile in reactions to form nitrogen-containing heterocycles. For example, reaction with appropriate precursors can lead to the formation of triazoles or other heterocyclic systems attached to the aniline nitrogen nih.gov. A catalyst- and additive-free synthesis method has been reported for producing 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, proceeding through an imine condensation–isoaromatization pathway beilstein-journals.org.

Table 1: Examples of N-Substituted Derivatives and Synthetic Routes

| Derivative Name | Substituent | Synthetic Method |

|---|---|---|

| N-Methyl-3-(cyclohexanesulfonyl)aniline | -CH₃ | N-Alkylation with methyl iodide |

| N-Acetyl-3-(cyclohexanesulfonyl)aniline | -C(O)CH₃ | N-Acylation with acetyl chloride |

| N-Benzyl-3-(cyclohexanesulfonyl)aniline | -CH₂C₆H₅ | Reductive amination with benzaldehyde |

| 1-(3-(Cyclohexanesulfonyl)phenyl)-4-phenyl-1H-1,2,3-triazole | 1,2,3-triazole ring | Huisgen cycloaddition |

Modifications of the Cyclohexane Ring

Potential modifications include:

Introduction of Substituents: Alkyl, hydroxyl, or other functional groups can be incorporated. For instance, using a substituted cyclohexanone (B45756) as a starting material in a multi-step synthesis can lead to analogs with specific stereochemistry on the cyclohexane ring researchgate.net.

Ring Size Variation: Synthesizing analogs with cyclopentyl or cycloheptyl groups in place of the cyclohexane ring can systematically vary the steric bulk and conformational flexibility of the sulfonyl moiety.

Dehydrogenation: Introducing unsaturation by creating a cyclohexene (B86901) or even a phenyl group (leading to a diphenylsulfone core) would drastically alter the geometry and electronics of this part of the molecule.

Table 2: Potential Modifications of the Cyclohexane Ring

| Modification | Example Structure | Synthetic Precursor |

|---|---|---|

| 4-Methyl Substitution | 3-((4-Methylcyclohexane)sulfonyl)aniline | 4-Methylcyclohexanone |

| 4-Hydroxy Substitution | 3-((4-Hydroxycyclohexane)sulfonyl)aniline | 4-Hydroxycyclohexanone |

| Ring Contraction | 3-(Cyclopentanesulfonyl)aniline | Cyclopentanethiol |

| Ring Expansion | 3-(Cycloheptanesulfonyl)aniline | Cycloheptanethiol |

Functionalization of the Aromatic Ring

The aromatic ring is another key site for modification via electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the amino group (-NH₂) and the cyclohexanesulfonyl group (-SO₂-cyclohexyl). The amino group is a strongly activating ortho-, para-director, while the sulfonyl group is a deactivating meta-director.

This interplay governs the position of new substituents:

Positions 2, 4, and 6 (ortho and para to the amine) are activated.

Positions 4 and 6 (ortho to the amine and meta to the sulfonyl group) are the most likely sites for substitution due to the combined directing effects. Position 2 is sterically hindered by the adjacent sulfonyl group.

Position 5 (meta to the amine and ortho to the sulfonyl group) is deactivated.

Common functionalization reactions include halogenation, nitration, and Friedel-Crafts reactions. For example, methods for the regioselective halogenation of electron-rich aromatics like anilines are well-established nih.gov. The efficient functionalization of pre-formed aromatic rings is a cost-effective strategy in chemical synthesis organic-chemistry.org.

Table 3: Predicted Regioselectivity of Aromatic Ring Functionalization

| Reaction | Reagent | Major Product(s) |

|---|---|---|

| Bromination | Br₂ | 4-Bromo-3-(cyclohexanesulfonyl)aniline and 6-Bromo-3-(cyclohexanesulfonyl)aniline |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-(cyclohexanesulfonyl)aniline and 6-Nitro-3-(cyclohexanesulfonyl)aniline |

| Chlorination | SO₂Cl₂ | 4-Chloro-3-(cyclohexanesulfonyl)aniline and 6-Chloro-3-(cyclohexanesulfonyl)aniline |

Structure-Reactivity Relationships in Derivatives

The derivatization of the this compound scaffold directly impacts the molecule's chemical reactivity and physical properties. Understanding these structure-reactivity relationships is essential for designing analogs with desired characteristics.

Aniline Basicity: N-substitution or functionalization of the aromatic ring significantly alters the basicity of the aniline nitrogen. N-acylation removes basicity altogether. Electron-withdrawing groups (e.g., -NO₂) on the aromatic ring decrease basicity, while electron-donating groups increase it.

Nucleophilicity: The nucleophilicity of the aniline nitrogen is similarly affected by the electronic nature of the substituents on the aromatic ring. This is a key consideration for planning further synthetic steps.

Lipophilicity: Modifications to any of the three molecular components can alter lipophilicity. Adding alkyl groups to the nitrogen or cyclohexane ring, or halogens to the aromatic ring, generally increases the molecule's affinity for nonpolar environments. The relationship between chemical structure and lipophilicity is a critical parameter in the design of new molecules nih.gov.

Reactivity in Coupling Reactions: The introduction of a halogen onto the aromatic ring provides a chemical handle for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of a vast range of other molecular fragments.

By systematically applying the derivatization strategies outlined, a diverse chemical library based on the this compound scaffold can be generated, allowing for a thorough investigation of its chemical space and potential applications.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

¹H NMR would reveal the chemical shifts, integration, and coupling constants for the protons on the aniline (B41778) ring and the cyclohexyl group. The aromatic protons would likely appear as complex multiplets in the aromatic region, while the cyclohexyl protons would present as a series of overlapping signals in the aliphatic region. ¹³C NMR would identify all unique carbon atoms, including the substituted carbons of the benzene (B151609) ring and the carbons of the cyclohexyl moiety.

Despite the fundamental importance of this technique, specific, detailed, and peer-reviewed NMR spectral data for 3-(Cyclohexanesulfonyl)aniline are not available in the public domain. Therefore, a data table of chemical shifts and coupling constants cannot be compiled at this time.

Advanced Mass Spectrometry (MS) Techniques for Structural Confirmation

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) using methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are critical for confirming the molecular formula of a compound. HRMS would provide a highly accurate mass measurement for the molecular ion of this compound, allowing for the unambiguous determination of its elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to study its fragmentation patterns. By inducing fragmentation of the parent ion, characteristic daughter ions would be produced, offering valuable structural information. Key fragmentation pathways would likely involve the cleavage of the bond between the phenyl ring and the sulfonyl group, as well as fragmentation of the cyclohexyl ring.

A thorough search has not yielded any published mass spectrometry studies for this compound, preventing the presentation of its exact mass, molecular formula confirmation, or a detailed fragmentation analysis.

X-ray Crystallography Studies for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure.

Single Crystal X-ray Diffraction MethodologiesTo perform this analysis, a suitable single crystal of this compound would need to be grown. Single crystal X-ray diffraction analysis would then provide detailed information on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the cyclohexyl ring (typically a chair conformation) and the relative orientation of the aniline and cyclohexanesulfonyl moieties. The crystal system, space group, and unit cell dimensions would also be determined.

No published crystal structure for this compound exists in crystallographic databases. Consequently, a table of crystallographic data cannot be provided.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region).

S=O stretching of the sulfonyl group (strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

Aromatic C-H and C=C stretching of the benzene ring.

Aliphatic C-H stretching of the cyclohexyl group.

While general spectral regions for these functional groups are well-established, specific experimental IR and Raman spectra for this compound have not been found in the literature. Therefore, a data table of vibrational frequencies and their assignments is not available.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules by measuring the differential absorption of left and right circularly polarized light. These methods are essential for determining the absolute configuration of stereocenters.

However, this compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, it would not exhibit a signal in ECD spectroscopy. Chiroptical analysis would only become relevant if a chiral center were introduced into the molecule or if it were studied in a chiral environment. No such studies have been reported.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies focusing specifically on the compound This compound are not available. The requested in-depth analysis for the specified subsections—including quantum chemical calculations, molecular dynamics simulations, reaction pathway modeling, and intermolecular interaction modeling—has not been published in the accessible literature for this particular molecule.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound. To do so without specific research on the compound would require extrapolation from related but distinct molecules, which would not meet the required standards of scientific accuracy and specificity for the subject of the article.

Advanced Chemical Applications and Roles in Synthetic Chemistry

Role as a Synthetic Intermediate or Building Block for Complex Architectures

The aniline (B41778) functional group is a cornerstone in the synthesis of a vast array of organic molecules, particularly in the pharmaceutical and materials science sectors. The presence of the amino group on the aromatic ring of 3-(Cyclohexanesulfonyl)aniline allows for a multitude of chemical transformations, positioning it as a key building block for more intricate molecular frameworks.

Aniline and its derivatives are widely recognized for their utility in drug discovery. researchgate.netcresset-group.com The arylsulfonyl aniline scaffold, in particular, has been identified as a crucial component in the development of novel therapeutic agents. For instance, derivatives of arylsulfonyl anilines have been explored as GPR119 agonists, which are of interest for the treatment of type 2 diabetes. nih.gov Furthermore, N-arylsulfonyl-indole-2-carboxamide derivatives have been investigated as inhibitors of galectin-3 and galectin-8, proteins implicated in cancer and inflammatory diseases. nih.gov

The cyclohexyl group attached to the sulfonyl moiety in this compound introduces specific steric and lipophilic properties. These characteristics can be strategically utilized in the design of bioactive molecules to influence their binding affinity to biological targets and their pharmacokinetic profiles. An analogous example can be found in the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, where a cyclohexyl group was incorporated to modulate the inhibitory activity against the enzyme aromatase, a target in breast cancer therapy. nih.gov This highlights the potential of the cyclohexylsulfonyl moiety in tailoring the biological activity of complex molecules.

The synthetic versatility of the aniline group allows for its conversion into a wide range of other functional groups or for its participation in various coupling reactions to build larger molecular assemblies. The amino group can be diazotized and subsequently replaced by a variety of substituents, or it can undergo N-alkylation, N-acylation, or participate in condensation reactions to form imines and enamines. These transformations open up a vast chemical space for the creation of diverse and complex molecular architectures originating from the this compound core.

Interactive Data Table: Synthetic Transformations of the Aniline Moiety

| Reaction Type | Reagents | Product Functional Group | Potential Application |

|---|---|---|---|

| Diazotization | NaNO2, HCl | Diazonium Salt | Sandmeyer and related reactions for introduction of various substituents |

| N-Acylation | Acyl chloride, anhydride | Amide | Protection of the amino group, synthesis of bioactive amides |

| N-Alkylation | Alkyl halide | Secondary/Tertiary Amine | Modification of basicity and nucleophilicity, synthesis of complex amines |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, ligand | Diaryl/Alkylaryl Amine | Formation of C-N bonds for complex molecule synthesis |

| Condensation | Aldehyde, Ketone | Imine/Enamine | Intermediate for further functionalization, synthesis of heterocyclic compounds |

Application in Catalyst or Ligand Design for Chemical Transformations

The field of catalysis heavily relies on the design of sophisticated ligands that can coordinate to a metal center and fine-tune its reactivity and selectivity. Aniline derivatives have emerged as versatile scaffolds for the development of such ligands. nih.gov The nitrogen atom of the aniline can act as a coordination site, and the aromatic ring can be readily functionalized to introduce other donor atoms or steric bulk, thereby influencing the catalytic activity of the resulting metal complex.

The structure of this compound offers several features that could be exploited in ligand design. The amino group can serve as a primary binding site for a metal. Additionally, the cyclohexanesulfonyl group can exert significant steric influence on the metal's coordination sphere, which can be crucial for achieving high levels of stereoselectivity in asymmetric catalysis. The electronic properties of the arylsulfonyl group can also modulate the electron density at the metal center, thereby affecting its catalytic performance.

Palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, often employ ligands derived from anilines. nih.gov For example, [(NHC)PdCl2(aniline)] complexes have been developed as highly active precatalysts for various cross-coupling reactions. nih.gov The aniline ligand in these complexes plays a role in stabilizing the palladium center. It is conceivable that a ligand derived from this compound could be used to prepare similar palladium complexes with potentially unique catalytic properties.

Furthermore, the aniline moiety can be incorporated into multidentate ligand frameworks. For instance, bis(diphenylphosphino)aniline has been used to create bis-chelated metal complexes for applications in molecular electronics. rsc.org By analogy, this compound could be functionalized with phosphine (B1218219) or other donor groups to create novel multidentate ligands for a range of transition metal-catalyzed reactions. vanderbilt.eduwikipedia.orgresearchgate.net

Participation in Supramolecular Assemblies

Supramolecular chemistry focuses on the study of non-covalent interactions and their use in the construction of large, well-organized molecular assemblies. The ability of molecules to self-assemble into ordered structures is crucial for the development of new materials with tailored properties. The structure of this compound contains functional groups that are capable of participating in various non-covalent interactions, making it a promising candidate for the construction of supramolecular architectures.

The aniline group is a hydrogen bond donor, while the sulfonyl group is a hydrogen bond acceptor. This dual functionality allows for the formation of intermolecular hydrogen bonds, which are a primary driving force for self-assembly. Studies on related molecules, such as diaminodiphenyl sulfones, have shown that the interplay of hydrogen bonding involving the amino and sulfonyl groups leads to the formation of layered supramolecular structures. nih.gov Similarly, aniline oligomers are known to self-assemble into complex hierarchical structures through a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govnih.govguanglu.xyzresearchgate.net

The presence of the bulky and hydrophobic cyclohexyl group in this compound can also play a significant role in directing its self-assembly behavior. Hydrophobic interactions can drive the aggregation of these molecules in polar solvents, while the shape and size of the cyclohexyl group can influence the packing of the molecules in the solid state. The combination of directional hydrogen bonds and non-directional van der Waals and hydrophobic forces could lead to the formation of a variety of supramolecular structures, such as sheets, ribbons, or more complex three-dimensional networks. rsc.org

Interactive Data Table: Potential Non-Covalent Interactions of this compound

| Functional Group | Type of Interaction | Potential Role in Supramolecular Assembly |

|---|---|---|

| Aniline (-NH2) | Hydrogen Bond Donor | Formation of directional intermolecular connections |

| Sulfonyl (-SO2-) | Hydrogen Bond Acceptor | Complementary interaction with hydrogen bond donors |

| Aromatic Ring | π-π Stacking | Stacking interactions contributing to crystal packing |

| Cyclohexyl Group | Hydrophobic Interactions, van der Waals Forces | Driving aggregation in polar media and influencing solid-state packing |

Precursor in the Development of New Reagents or Methodologies

The reactivity of the aniline and sulfonyl functional groups makes this compound a potential precursor for the development of new synthetic reagents and methodologies. The transformation of these functional groups can lead to the creation of novel chemical entities with unique reactivity.

For instance, anilines can be converted into arylsulfonyl chlorides, which are important reagents for the synthesis of sulfonamides and sulfonate esters. While this would represent a modification of the existing sulfonyl group, the aniline moiety provides a handle for introducing additional functionality or for attachment to a solid support. The development of new sulfonylation methods is an active area of research, with recent advances focusing on milder and more sustainable approaches, such as photocatalytic methods. chemrxiv.orgchemistryviews.org

The combination of the aniline and sulfonyl groups within the same molecule may also lead to the development of novel cascade reactions or multicomponent reactions. For example, the amino group could first participate in a reaction, which then triggers a subsequent transformation involving the sulfonyl group or the aromatic ring. Such sequential reactions are highly desirable in organic synthesis as they allow for the rapid construction of molecular complexity from simple starting materials.

Furthermore, the unique electronic and steric properties of the cyclohexanesulfonyl group could be harnessed in the development of new organocatalysts or reagents. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the aromatic ring, making it susceptible to certain types of transformations. The development of synthetic methods utilizing sulfone-containing compounds is an ongoing endeavor, with applications in the synthesis of a wide range of biologically active molecules. mdpi.comiomcworld.comthieme-connect.com

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes

The synthesis of chiral sulfones is of great interest due to their potential as chiral building blocks and their presence in biologically active molecules. Future research could focus on developing enantioselective methods for the synthesis of 3-(Cyclohexanesulfonyl)aniline derivatives.

Key Research Objectives:

Catalytic Enantioselective Sulfonylation: Investigating the use of chiral catalysts, such as transition metal complexes with chiral ligands, to achieve asymmetric sulfonylation of aniline (B41778) precursors. This could involve the development of novel catalytic systems that can effectively control the stereochemistry at the sulfur atom or an adjacent carbon atom.

Chiral Auxiliaries: Employing chiral auxiliaries attached to either the aniline or the cyclohexanesulfonyl moiety to direct stereoselective transformations. Subsequent removal of the auxiliary would provide the desired chiral product.

Kinetic Resolution: Developing enzymatic or chemical kinetic resolution methods to separate racemic mixtures of this compound derivatives, yielding enantiomerically pure compounds.

| Asymmetric Synthesis Approach | Description | Potential Advantages |

| Catalytic Enantioselective Sulfonylation | Use of chiral catalysts to induce stereoselectivity during the formation of the sulfonyl bond. | High catalytic efficiency, potential for high enantiomeric excess. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to guide a stereoselective reaction. | Predictable stereochemical outcomes, well-established methodology. |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer. | Applicable to a wide range of substrates, can be highly efficient. |

Investigation of Photochemical Transformations

The interaction of molecules with light can lead to unique and often synthetically useful chemical reactions. The photochemical behavior of sulfonamides, including aryl sulfonamides, is an area with potential for novel discoveries.

Key Research Objectives:

Photoredox Catalysis: Exploring the use of photoredox catalysis to initiate novel reactions involving this compound. This could include C-H functionalization of the cyclohexyl ring or the aniline moiety, as well as cross-coupling reactions.

Photoisomerization and Rearrangements: Investigating the possibility of light-induced isomerizations or rearrangements of the molecule, which could lead to the synthesis of novel and complex molecular architectures.

Photocleavage of the N-S Bond: Studying the conditions under which the bond between the aniline nitrogen and the sulfonyl sulfur can be cleaved using light, potentially providing a method for the controlled release of the aniline or sulfonyl fragments.

Exploration of Electrochemical Reactivity

Electrochemistry offers a powerful and environmentally friendly tool for chemical synthesis by using electricity to drive oxidation and reduction reactions. The electrochemical properties of aryl sulfonamides are an emerging area of interest.

Key Research Objectives:

Electrosynthesis: Developing novel electrosynthetic methods for the preparation of this compound and its derivatives. This could involve the anodic oxidation of precursor anilines or the cathodic reduction of nitrobenzene (B124822) derivatives followed by sulfonylation in an electrochemical cell.

Electrochemical Sensing: Investigating the potential of this compound as a redox-active molecule for the development of electrochemical sensors. Modifications to the molecular structure could be made to enhance its selectivity and sensitivity towards specific analytes.

Electrochemical Polymerization: Exploring the possibility of electropolymerizing this compound to create conductive or redox-active polymers with potential applications in materials science.

Integration with Machine Learning and AI for Synthetic Design

The application of machine learning (ML) and artificial intelligence (AI) in chemistry is rapidly advancing, offering powerful tools for predicting reaction outcomes and designing novel synthetic routes.

Key Research Objectives:

Retrosynthetic Analysis: Utilizing AI-powered retrosynthesis software to identify novel and efficient synthetic pathways to this compound and its derivatives. These tools can analyze vast reaction databases to suggest disconnections and precursor molecules that may not be obvious to a human chemist.

Reaction Optimization: Employing ML algorithms to optimize reaction conditions for the synthesis of this compound, such as temperature, solvent, catalyst, and reaction time, to maximize yield and minimize byproducts.

De Novo Molecular Design: Using generative AI models to design novel derivatives of this compound with desired properties, such as enhanced biological activity or specific material characteristics. The AI can then also propose synthetic routes to these new molecules.

| AI/ML Application | Description | Potential Impact |

| Retrosynthetic Analysis | AI algorithms suggest synthetic routes by working backward from the target molecule. | Discovery of novel, more efficient, and sustainable synthetic pathways. |

| Reaction Optimization | ML models predict the optimal conditions for a chemical reaction. | Increased reaction yields, reduced waste, and lower production costs. |

| De Novo Molecular Design | AI generates new molecular structures with desired properties. | Accelerated discovery of new drug candidates and advanced materials. |

Design of Smart Chemical Probes based on its Structure

The structural features of this compound, combining an aromatic amine and a sulfonyl group, make it an interesting scaffold for the development of smart chemical probes. These probes can be designed to respond to specific stimuli in their environment, leading to a detectable signal, such as a change in fluorescence.

Key Research Objectives:

Fluorescent Probes for Biological Imaging: Synthesizing derivatives of this compound that exhibit fluorescence and designing them to interact with specific biological targets, such as enzymes or receptors. Changes in the fluorescence properties upon binding could be used for cellular imaging and diagnostics.

Chemosensors for Environmental Monitoring: Developing probes based on the this compound structure that can selectively bind to environmental pollutants, such as heavy metal ions or organic contaminants, resulting in a colorimetric or fluorometric response for easy detection.

pH-Responsive Probes: Exploiting the basicity of the aniline nitrogen to create probes that change their optical properties in response to changes in pH. Such probes could have applications in various fields, from materials science to cell biology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.